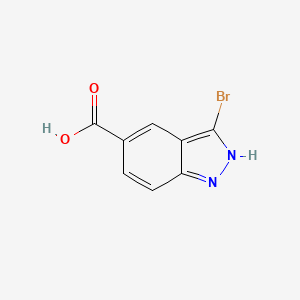

3-Bromo-1H-indazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQMEUDBXGKAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646259 | |

| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-49-3 | |

| Record name | 3-Bromo-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Indazole Derivatives

One of the primary methods for synthesizing this compound involves the bromination of indazole-5-carboxylic acid. The general reaction conditions and steps are as follows:

- Starting Material : Indazole-5-carboxylic acid

- Brominating Agent : Bromine or N-bromosuccinimide (NBS)

- Solvent : Acetic acid or other suitable solvents

- Temperature : Typically heated to around 90°C

- Reaction Time : Approximately 16 hours

- Dissolve indazole-5-carboxylic acid in glacial acetic acid.

- Slowly add bromine while maintaining the temperature at 90°C.

- Allow the reaction to proceed for 16 hours.

- Cool the mixture, then pour it into ice water to precipitate the product.

- Collect the solid by filtration, wash with cold water, and dry under vacuum.

This method has been reported to yield 87.5% of the desired product.

Alternative Synthetic Routes

Research indicates that alternative methods may also yield this compound through different starting materials or reaction conditions:

- Using Methyl Indazole Derivatives : Bromination followed by hydrolysis can convert methyl derivatives into carboxylic acids.

- Start with methyl 3-bromo-1H-indazole-5-carboxylate.

- Hydrolyze under acidic or basic conditions to yield the carboxylic acid.

This method provides an alternative pathway that may offer different yields or purities depending on the reaction conditions used.

Analysis of Reaction Conditions

The efficiency of synthesizing this compound can be influenced by several factors:

| Factor | Influence on Yield |

|---|---|

| Temperature | Higher temperatures generally increase reaction rates but may lead to side reactions if too high. |

| Reaction Time | Extended times can improve yield but may also lead to degradation of sensitive compounds. |

| Solvent Choice | The choice of solvent affects solubility and reactivity; polar solvents often enhance bromination efficiency. |

| Purity of Starting Material | Impurities in starting materials can decrease overall yield and complicate purification processes. |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted indazole derivatives

- Oxidized products like indazole oxides

- Reduced products like indazole alcohols

Wissenschaftliche Forschungsanwendungen

3-Bromo-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block in the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 3-Bromo-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Derivatives

The following table compares 3-bromo-1H-indazole-5-carboxylic acid with structurally related brominated indazole derivatives:

Key Observations:

Positional Isomerism : The position of bromine and carboxylic acid groups significantly influences reactivity and biological activity. For example, 5-bromo-1H-indazole-3-carboxylic acid (CAS: 1077-94-7) is a positional isomer of the target compound, with bromine at position 5 instead of 2. This difference may alter hydrogen-bonding interactions in drug-receptor binding .

Functional Group Variations : Compounds such as 5-bromo-6-methoxy-1H-indole replace the carboxylic acid with a methoxy group, shifting applications from carboxylate-mediated interactions to hydrophobic binding .

Spectral Data:

- NMR Profiles : For This compound , predicted ¹H-NMR signals include aromatic protons (δ 7.3–8.0 ppm) and a carboxylic acid proton (δ ~12 ppm). Comparable compounds like 5-bromo-1-methyl-1H-indazole-3-carboxylic acid show downfield shifts for the methyl group (δ ~3.5 ppm) .

- IR Spectroscopy : Brominated indazoles exhibit characteristic C-Br stretching vibrations near 550–650 cm⁻¹, while carboxylic acids show strong O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Biologische Aktivität

3-Bromo-1H-indazole-5-carboxylic acid (3-BICA) is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

- Molecular Formula: C₈H₅BrN₂O₂

- Molecular Weight: 241.04 g/mol

- Melting Point: 290 - 292 °C

The unique structure of 3-BICA, characterized by a bromine atom and a carboxylic acid group attached to an indazole ring, enhances its reactivity and biological activity.

3-BICA acts primarily as a protein kinase inhibitor , interacting with key kinases such as CHK1, CHK2, and SGK. The inhibition of these kinases plays a critical role in regulating the DNA damage response pathway , leading to effects such as:

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

- Apoptosis : Inducing programmed cell death in cancer cells .

Target Kinases

| Kinase | Role in Cell Cycle |

|---|---|

| CHK1 | DNA damage response |

| CHK2 | Tumor suppression |

| SGK | Cell survival |

Anticancer Properties

Research indicates that 3-BICA exhibits antiproliferative activity against various cancer cell lines. For example:

- A549 (lung cancer) : Demonstrated significant growth suppression.

- SNU16 (gastric cancer) : IC50 values suggest potent inhibitory effects .

Case Study : In a study evaluating various indazole derivatives, 3-BICA was highlighted for its ability to induce apoptosis in cancer cells through its action on protein kinases. The compound's structure allows it to effectively bind to kinase active sites, disrupting normal signaling pathways critical for cancer cell survival .

Antimicrobial Activity

3-BICA has been identified as a promising candidate for developing new antibacterial agents, particularly against resistant strains like Mycobacterium abscessus. Its structural features contribute to its efficacy in binding and inhibiting bacterial enzymes .

Pharmacokinetics and Stability

The pharmacokinetic profile of 3-BICA indicates good bioavailability, which is crucial for therapeutic applications. Studies show that while the compound remains stable under standard laboratory conditions, prolonged exposure can lead to degradation, affecting its long-term efficacy.

Research Applications

3-BICA serves as a versatile building block in organic synthesis and has potential applications in:

- Chemistry : As a precursor for synthesizing complex organic molecules.

- Biology : Investigating its biological activities for drug development.

- Medicine : Exploring therapeutic applications targeting various diseases .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit key protein kinases involved in cell cycle regulation and apoptosis makes it a valuable compound for further research and development.

Future Directions

Further studies are needed to explore the full range of biological activities of 3-BICA and its derivatives. Investigating structure-activity relationships (SAR) may lead to the development of more potent analogs with enhanced specificity and reduced side effects.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-indazole-5-carboxylic acid, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound typically involves bromination of the indazole scaffold under controlled conditions. A common approach is adapting methods used for analogous compounds, such as refluxing indazole-5-carboxylic acid derivatives with brominating agents (e.g., Br₂, HBr, or N-bromosuccinimide) in acetic acid or other polar solvents. For example, in related syntheses (e.g., 5-Bromo-1H-indazole-3-carboxylic acid), yields varied significantly with reaction time, temperature, and solvent choice. Acetic acid at 80–100°C for 6–8 hours achieved ~65% yield, while aqueous acidic conditions (e.g., H₂SO₄) reduced yields due to hydrolysis . Optimization should prioritize inert solvents (e.g., DMF or DCM) and low-temperature bromination to minimize side reactions.

Q. How can researchers confirm the regiochemical position of the bromine substituent in this compound using spectroscopic methods?

Regiochemistry can be confirmed via:

- ¹H NMR : The deshielding effect of the bromine atom causes distinct splitting patterns in aromatic protons. For example, protons adjacent to bromine (C-4 and C-6 in 3-bromo-substituted indazoles) exhibit downfield shifts (~δ 7.8–8.2 ppm) compared to unsubstituted positions.

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation. SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, leveraging high-resolution data to resolve atomic positions .

- 2D NMR (COSY, NOESY) : Correlations between neighboring protons and NOE effects further validate substitution patterns.

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the bromination of 1H-indazole-5-carboxylic acid derivatives?

Competing side reactions (e.g., dibromination, decarboxylation) are influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce hydrolysis compared to aqueous systems .

- Temperature control : Gradual addition of brominating agents at 0–5°C minimizes thermal degradation.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) prevents acid-catalyzed decarboxylation during bromination. Subsequent deprotection (e.g., LiOH hydrolysis) regenerates the free acid .

Q. How does the electronic and steric environment of the indazole ring influence the regioselectivity of bromination at the 3-position?

Bromination regioselectivity is governed by:

- Electron density : The 3-position of indazole is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to electrophilic bromination. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity.

- Steric effects : Bulky substituents at C-1 or C-7 can hinder bromination at undesired positions. For example, methyl or benzyl groups at N-1 (e.g., 1-Methyl-1H-indazole derivatives) direct bromine to the 3-position .

- Directing groups : The carboxylic acid at C-5 may act as a weak electron-withdrawing group, further polarizing the ring toward 3-substitution.

Q. What methodologies are effective for evaluating the bioactivity of this compound derivatives?

Bioactivity assessment often involves:

- Enzymatic assays : For example, α-glucosidase inhibition assays, where derivatives are tested at varying concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values. Positive controls (e.g., acarbose) validate experimental conditions .

- Antioxidant screening : DPPH radical scavenging assays measure hydrogen-donating capacity, with results compared to standards like ascorbic acid.

- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations of derivatives to correlate structure with permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.